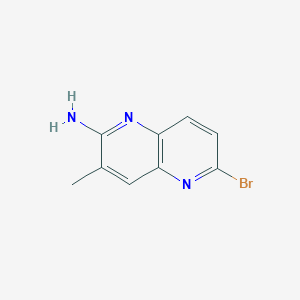

6-Bromo-3-methyl-1,5-naphthyridin-2-amine

Description

Properties

IUPAC Name |

6-bromo-3-methyl-1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-5-4-7-6(13-9(5)11)2-3-8(10)12-7/h2-4H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFLBOFHBHHBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=N2)Br)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049130-72-4 | |

| Record name | 6-bromo-3-methyl-1,5-naphthyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Trajectory of 1,5-Naphthyridines: A Technical Guide to Their Therapeutic Potential in Drug Discovery

Abstract

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has steadily gained prominence within the medicinal chemistry landscape.[1] Its inherent structural features, characterized by a fused pyridine ring system, offer a unique three-dimensional architecture that is amenable to diverse chemical modifications. This, in turn, has given rise to a plethora of derivatives exhibiting a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of 1,5-naphthyridine derivatives, designed for researchers, scientists, and drug development professionals. We will traverse the core synthetic strategies, delve into the mechanistic underpinnings of their biological effects, and present field-proven insights into their evaluation as therapeutic agents. The narrative emphasizes not just the "what" but the "why," offering a rationale for experimental design and a critical perspective on the data.

The 1,5-Naphthyridine Core: A Privileged Scaffold in Medicinal Chemistry

Naphthyridines, as a class of heterocyclic compounds, are composed of two fused pyridine rings, with six possible isomers based on the positioning of the nitrogen atoms.[2] The 1,5-naphthyridine isomer has garnered particular interest due to the diverse and potent biological activities displayed by its derivatives.[1][3] This scaffold is found in both naturally occurring alkaloids and synthetically derived compounds, underscoring its evolutionary selection as a biologically relevant core.[2][3] The great interest in 1,5-naphthyridines is evidenced by the hundreds of publications and patents in recent years, highlighting their potential in treating a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[4]

The versatility of the 1,5-naphthyridine ring system allows for the strategic introduction of various substituents, enabling the fine-tuning of physicochemical properties and pharmacological activities. This adaptability makes it an attractive starting point for medicinal chemistry campaigns aimed at developing novel therapeutics.[1]

Foundational Synthetic Strategies: Building the 1,5-Naphthyridine Core

A robust and versatile synthetic route is paramount for the exploration of any chemical scaffold in drug discovery. Several classical and modern methods have been employed for the construction of the 1,5-naphthyridine core, each with its own advantages and limitations.

The Gould-Jacobs Reaction: A Cornerstone Approach

A key and widely utilized method for the synthesis of the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid scaffold, a crucial precursor for many biologically active derivatives, is the Gould-Jacobs reaction.[1] This reaction involves the condensation of an aminopyridine with a malonic acid derivative, followed by a thermal cyclization.[1]

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate [1]

-

Materials: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether, Ethanol, Sodium hydroxide, Hydrochloric acid.

-

Step 1: Condensation. A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate. The choice of DEEM is critical here as the ethoxy group acts as a good leaving group, facilitating the initial nucleophilic attack by the amino group of the pyridine.

-

Step 2: Thermal Cyclization. The intermediate from the previous step is added to a high-boiling solvent like diphenyl ether and heated to approximately 250 °C. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization, leading to the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate. This step is a self-validating system; the formation of the cyclic product is driven by the thermodynamic stability of the aromatic system.

-

Step 3: Work-up. The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent, such as ethanol, to remove the high-boiling diphenyl ether.

-

Step 4: Hydrolysis (Optional). The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product. This provides a handle for further derivatization, such as amide coupling.

Caption: Workflow for the Gould-Jacobs reaction.

Other Synthetic Approaches

Other notable synthetic strategies include the Friedländer and Skraup reactions, as well as various cycloaddition processes like the Povarov reaction.[5] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. For instance, the Suzuki cross-coupling reaction of a halogenated 1,5-naphthyridine with various boronic acids has proven to be an efficient method for introducing aryl and heteroaryl substituents.[6]

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of 1,5-naphthyridine derivatives spans a wide range of diseases, a testament to their ability to interact with diverse biological targets.

Anticancer Activity

A significant body of research has focused on the development of 1,5-naphthyridine derivatives as anticancer agents.[7][8][9] Their mechanisms of action are varied and often target key processes in cancer cell proliferation and survival.

Several phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated potent inhibitory activity against topoisomerase I (Top1), an enzyme crucial for DNA replication and repair.[1][7][8][10] By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA damage and ultimately induce apoptosis in cancer cells.[7][8] The cytotoxic effects of these derivatives have been evaluated against various human cancer cell lines, including colon, lung, breast, and ovarian cancers.[7][9] For example, an indeno[3][11]naphthyridine derivative showed a high cytotoxic effect against the A549 lung adenocarcinoma cell line with an IC50 of 2.9 ± 0.9 µM.[9]

Quantitative Data: Anticancer Activity of 1,5-Naphthyridine Derivatives

| Compound ID | Cancer Cell Line | Biological Target | IC50 | Reference |

| Indeno[3][11]naphthyridine derivative 51g | A549 (Lung) | Topoisomerase I | 2.9 ± 0.9 µM | [9] |

| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][3][11]naphthyridine 127a | A549 (Lung) | Not specified | 1.03 ± 0.30 µM | [9] |

| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][3][11]naphthyridine 127a | SKOV3 (Ovarian) | Not specified | 1.75 ± 0.20 µM | [9] |

| Benzo[b][3][11]naphthyridine derivative 162b | K562 (Leukemia) | Topoisomerase I | 15.9 µM | [12][9] |

| Benzo[b][3][11]naphthyridine derivative 162b | HepG-2 (Liver) | Topoisomerase I | 18.9 µM | [12][9] |

| 10-methoxycanthin-6-one | DU145 (Prostate) | Not specified | 1.58 µg/mL | [2] |

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. 1,5-Naphthyridine derivatives have emerged as potent inhibitors of several key kinases.

-

TGF-β Type I Receptor (ALK5) Inhibition: The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cancer progression and fibrosis.[1] Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][13][14] For instance, aminothiazole and pyrazole derivatives of 1,5-naphthyridine have shown ALK5 autophosphorylation inhibition with IC50 values as low as 4 and 6 nM, respectively.[1][13][14]

Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant activation of FGFRs is implicated in various cancers. Novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent kinase inhibitors of all FGFR family members.[15] These compounds have demonstrated nanomolar affinity for FGFR1, 2, 3, and 4 in both enzymatic and cellular assays.[15]

-

KRAS Oncoprotein Inhibition: Mutations in the KRAS gene are common drivers of cancer. Recently, 1,5-naphthyridine derivatives have been reported as inhibitors of GTPase KRAS mutants (G12D and G12C).[11] One exemplified compound inhibited recombinant human GDP-loaded KRAS G12C activity with an IC50 of 38 nM.[11]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 1,5-Naphthyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][16][17]

A key antibacterial mechanism for some 1,5-naphthyridine compounds is the inhibition of the FtsZ protein.[3] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division.[3][18] By inhibiting FtsZ polymerization, these compounds prevent the formation of the Z-ring, which is crucial for bacterial cell septation, leading to filamentation and ultimately cell death.[3]

Quantitative Data: Antimicrobial Activity of 1,5-Naphthyridine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Canthin-6-one | Candida albicans | 3.91 | [2] |

| 10-methoxycanthin-6-one | Candida albicans | 7.81 | [2] |

| 10-hydroxycanthin-6-one | Bacillus cereus | 15.62 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [3]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The 1,5-naphthyridine derivative is serially diluted in a suitable broth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This is a self-validating system as positive and negative growth controls are run in parallel.

-

Anti-inflammatory and Other Activities

Naturally occurring canthinone-type 1,5-naphthyridine alkaloids have demonstrated anti-inflammatory properties.[2] For example, several derivatives have shown a strong inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage cell lines, with IC50 values ranging from 7.73 to 15.09 μM.[2] Additionally, 1,5-naphthyridine derivatives have shown potential as antimalarial and antileishmanial agents.[9][19][20] Some derivatives have been found to act as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation.[19]

Pharmacokinetic Considerations and Future Directions

While the biological activities of 1,5-naphthyridine derivatives are well-documented, their successful development as therapeutic agents hinges on favorable pharmacokinetic properties. Preliminary studies on related naphthyridine scaffolds have highlighted potential challenges such as poor solubility and metabolic stability, as well as high plasma protein binding.[1]

Future research in this area should focus on:

-

Expansion of Chemical Space: The synthesis and evaluation of a broader range of derivatives are crucial for establishing robust structure-activity relationships (SAR) and structure-property relationships (SPR).[1]

-

Mechanism of Action Studies: Deeper investigations into the molecular targets and signaling pathways modulated by these compounds will provide a more comprehensive understanding of their therapeutic potential.[1]

-

Pharmacokinetic Optimization: A concerted effort is needed to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their clinical translatability.[1][21] This includes optimizing solubility, metabolic stability, and cell permeability.

Conclusion

The 1,5-naphthyridine scaffold represents a highly promising and versatile platform for the discovery of novel therapeutics. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, makes it an attractive core for medicinal chemistry campaigns.[1] From potent anticancer agents that target fundamental cellular processes to novel antimicrobials that address the growing threat of drug resistance, the therapeutic potential of 1,5-naphthyridines is vast and continues to unfold. A continued multidisciplinary approach, integrating synthetic chemistry, molecular pharmacology, and pharmacokinetic profiling, will be essential to fully realize the clinical potential of this remarkable class of compounds.

References

- Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research. Benchchem.

- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.

- Biological Activity of Naturally Derived Naphthyridines. PMC - NIH.

- Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publisher.

- Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. BioWorld.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ADDI.

- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. PMC.

- Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. PubMed.

- Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publishers.

- Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research - AACR Journals.

- Fused 1,5-naphthyridines. Encyclopedia.pub.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.

- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI.

- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed.

- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. MedChemExpress.

- 1,5-Naphthyridine. Chem-Impex.

- Antimicrobial Activity of Naphthyridine Derivatives. PMC.

- Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. IRJET.

- Antimicrobial Activity of Naphthyridine Derivatives. Scilit.

- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PubMed - NIH.

- The Diverse Biological Activities of Naphthyridine Derivatives: A Technical Guide. Benchchem.

- Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI.

- Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis.

- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors | BioWorld [bioworld.com]

- 12. mdpi.com [mdpi.com]

- 13. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. One moment, please... [irjet.net]

- 17. scilit.com [scilit.com]

- 18. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

Molecular weight and SMILES string for 6-Bromo-3-methyl-1,5-naphthyridin-2-amine

This in-depth technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine .[1]

Executive Summary

6-Bromo-3-methyl-1,5-naphthyridin-2-amine (CAS: 1049130-72-4) is a highly specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.[1] Belonging to the 1,5-naphthyridine class (diaza-naphthalenes), this scaffold offers a distinct physicochemical profile compared to the more common quinoline or quinazoline cores.[1]

Its structure features three critical functional handles:

-

C2-Amine: A primary hydrogen bond donor (hinge binder).

-

C6-Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

C3-Methyl: A steric element that can enforce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in kinases).

Cheminformatics Profile

| Property | Data |

| Chemical Name | 6-Bromo-3-methyl-1,5-naphthyridin-2-amine |

| CAS Number | 1049130-72-4 |

| Molecular Formula | |

| Molecular Weight | 238.09 g/mol |

| Exact Mass | 236.9902 u |

| SMILES | CC1=CC2=C(C=CC(=N2)Br)N=C1N |

| InChI Key | UKFLBOFHBHHBIG-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| pKa (Calc) | ~3.5 (Ring N), ~18 (Exocyclic |

| LogP (Calc) | 2.2 |

Structural Analysis & Reactivity

The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5.[1] This arrangement reduces the electron density of the aromatic system compared to quinoline, making the ring carbons highly susceptible to nucleophilic attack, yet resistant to electrophilic substitution unless activated by electron-donating groups (like the C2-amine).[1]

Electronic Distribution[1]

-

N1 & N5: The ring nitrogens act as electron sinks. The N1 position is adjacent to the amino group, forming an amidine-like character that increases the basicity of the exocyclic amine.[1]

-

C6-Position (Bromine): The carbon-bromine bond at C6 is activated for oxidative addition by Pd(0) catalysts due to the electron-deficient nature of the pyridine ring B.[1] This allows for highly selective functionalization at C6 without affecting the C2-amine or C3-methyl groups.[1]

Synthetic Pathways

The synthesis of 1,5-naphthyridines substituted at the 2- and 3-positions typically relies on the condensation of 3-aminopyridine derivatives.[1] For this specific molecule, the presence of the bromine on the second ring dictates a "Ring A to Ring B" construction strategy, starting from a pre-brominated pyridine precursor.[1]

Validated Synthetic Protocol

Retrosynthesis: The molecule is assembled via the condensation of 6-bromo-pyridin-3-amine with a C3-synthon (equivalent to 2-methyl-3-ethoxyacrylonitrile) followed by cyclization.[1]

Step 1: Precursor Preparation[1][2]

-

Reagents: 6-Bromo-pyridin-3-amine (Starting Material), 3-Ethoxy-2-methylacrylonitrile.[1]

-

Solvent: Ethanol or Toluene.

Step 2: Cyclization (Lewis Acid Mediated)

The intermediate enamine formed in Step 1 undergoes intramolecular cyclization.

-

Reagents: Aluminum Chloride (

) or Polyphosphoric Acid (PPA). -

Mechanism: Friedländer-type condensation or electrophilic aromatic substitution onto the C2 position of the pyridine ring.[1]

-

Purification: The product precipitates upon neutralization; final purification via recrystallization from MeOH/EtOAc or flash chromatography (DCM/MeOH).

Diagram 1: Synthetic Workflow (DOT)

Caption: Retrosynthetic assembly of the 1,5-naphthyridine core from 6-bromo-pyridin-3-amine.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery. The 1,5-naphthyridine core mimics the adenine ring of ATP, allowing it to bind effectively to the ATP-binding pocket of protein kinases.[1]

Structure-Activity Relationship (SAR) Logic[1]

-

Hinge Binding (C2-NH2 & N1): The 2-amino group acts as a hydrogen bond donor to the hinge region backbone carbonyls (e.g., in c-Met, PI3K, or mTOR), while the N1 nitrogen accepts a hydrogen bond from the backbone amide.[1]

-

Gatekeeper Interaction (C3-Methyl): The methyl group at C3 is critical for selectivity. It projects into the hydrophobic pocket often guarded by the "gatekeeper" residue (e.g., Threonine or Methionine). This steric bulk can prevent binding to kinases with bulky gatekeepers, enhancing selectivity.[1]

-

Solvent Front / Allosteric Pocket (C6-Br): The bromine is a temporary placeholder. In the final drug candidate, this position is substituted (via Suzuki coupling) with solubilizing groups (e.g., piperazines, morpholines) or aryl groups that extend into the ribose binding pocket or solvent front.[1]

Diagram 2: SAR & Functionalization Strategy (DOT)

Caption: Functional mapping of the scaffold for medicinal chemistry optimization.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C6

To install an aryl group at the 6-position while preserving the amine.[1]

-

Setup: Charge a reaction vial with 6-Bromo-3-methyl-1,5-naphthyridin-2-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(3.0 equiv). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

-

Catalyst: Add

(5 mol%). -

Reaction: Degas with nitrogen for 5 mins. Heat to 90°C for 4 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Yield: Typically 70–90% depending on the boronic acid.

Protocol B: Handling & Storage

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods if exposed to air.

-

Solubility: Soluble in DMSO, DMF.[1] Sparingly soluble in DCM or Methanol. Insoluble in water.

-

Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

References

-

PubChem. (n.d.). Compound Summary for CID 33675795: 6-bromo-3-methyl-1,5-naphthyridin-2-amine. National Library of Medicine. Retrieved from [Link]

- Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. (General reference for 1,5-naphthyridine synthesis chemistry).

Sources

The Privileged 1,5-Naphthyridine Scaffold: Unlocking Potential with 6-Bromo-3-methyl-1,5-naphthyridin-2-amine

The following technical guide details the utility, synthesis, and application of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine as a privileged scaffold in drug discovery.

Executive Summary

In the landscape of modern medicinal chemistry, the 1,5-naphthyridine core has emerged as a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets. Among its derivatives, 6-Bromo-3-methyl-1,5-naphthyridin-2-amine (CAS: 1049130-72-4) represents a high-value intermediate. Its specific substitution pattern offers a unique balance of electronic properties and functionalization vectors, making it an ideal starting point for developing Type I/II kinase inhibitors , antibacterials (DNA gyrase) , and GPCR ligands .

This guide provides a comprehensive analysis of this scaffold, detailing its pharmacophore mapping, synthetic accessibility, and experimental protocols for downstream derivatization.

Structural Analysis & Pharmacophore Mapping

The utility of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine lies in its ability to interact with biological targets through multiple, distinct modalities. Unlike the ubiquitous quinoline or isoquinoline scaffolds, the 1,5-naphthyridine core possesses two nitrogen atoms that significantly alter its polarity and hydrogen-bonding potential.

The "Four-Point" Pharmacophore

The molecule can be dissected into four critical zones of interaction/reactivity:

-

The Hinge Binder (N1 & N5): The nitrogen at position 1 (and potentially 5) serves as a critical hydrogen bond acceptor. in kinase drug design, N1 typically mimics the adenine ring of ATP, binding to the hinge region of the kinase domain.

-

The Specificity Vector (C2-NH2): The exocyclic amine is a hydrogen bond donor. It often forms water-mediated bridges or direct H-bonds with residues like the "gatekeeper" in kinases. Chemically, it is a nucleophile ready for amide coupling or urea formation.

-

The Steric/Lipophilic Handle (C3-Methyl): The methyl group at C3 is not merely a spacer; it provides a hydrophobic contact point and induces a conformational twist in N-substituted derivatives, potentially improving selectivity by clashing with non-target active sites.

-

The Diversity Handle (C6-Bromo): The bromine atom is an electrophilic handle positioned on the distal ring. It is primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing researchers to extend the molecule into the "solvent-exposed" region of a binding pocket.

Visualizing the Core Logic

Figure 1: Pharmacophore dissection of the 6-Bromo-3-methyl-1,5-naphthyridin-2-amine scaffold.

Synthetic Methodologies

Accessing the 6-Bromo-3-methyl-1,5-naphthyridin-2-amine core requires a robust synthetic strategy that avoids the formation of regioisomers (e.g., 1,6- or 1,8-naphthyridines).

The Friedländer-Type Condensation (Preferred Route)

The most reliable industrial route involves the condensation of a substituted 3-aminopyridine-2-carbaldehyde with a nitrile derivative.

Reaction Scheme Logic:

-

Precursor: 3-Amino-6-bromopyridine-2-carbaldehyde . This ensures the bromine is fixed at the correct position (C6 of the final naphthyridine).

-

Reagent: Propionitrile (

). The methylene group provides the C3 and C4 carbons, while the nitrile nitrogen becomes the C2-amine. -

Catalyst: Strong base (e.g.,

-BuOK or piperidine).

Step-by-Step Mechanism:

-

Step 1 (Aldol-like addition): The

-carbon of propionitrile is deprotonated and attacks the aldehyde carbonyl of the pyridine. -

Step 2 (Cyclization): The amino group of the pyridine attacks the nitrile carbon.

-

Step 3 (Aromatization): Tautomerization yields the stable 2-amino-1,5-naphthyridine system.

Alternative Route: N-Oxide Rearrangement

For cases where the aldehyde precursor is unavailable, a Meisenheimer-type rearrangement of 3-amino-6-bromo-pyridine-N-oxide with appropriate electrophiles can be utilized, though this often suffers from lower yields and regioselectivity issues compared to the condensation method.

Experimental Protocols

The following protocols are designed for the derivatization of the core scaffold, allowing researchers to rapidly generate SAR (Structure-Activity Relationship) libraries.

Protocol A: Suzuki-Miyaura Coupling at C6 (The "Tail" Extension)

Objective: To introduce an aryl or heteroaryl group at the 6-position.

Reagents:

-

Scaffold: 6-Bromo-3-methyl-1,5-naphthyridin-2-amine (1.0 equiv)

-

Boronic Acid/Ester:

(1.2 equiv) -

Catalyst:

(0.05 equiv) -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Charge: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and catalyst.

-

Degas: Seal the vessel and purge with

or -

Solvate: Add degassed 1,4-dioxane and aqueous base via syringe.

-

React: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.[1] -

Purification: Flash chromatography (typically 0–10% MeOH in DCM).

Protocol B: Amide Coupling at C2-NH2 (The "Head" Modification)

Objective: To functionalize the exocyclic amine.

Note: The C2-amine is electronically deactivated by the naphthyridine ring. Standard EDC/NHS couplings may fail. Use high-activity acylating agents.

Reagents:

-

Scaffold: 6-Bromo-3-methyl-1,5-naphthyridin-2-amine (1.0 equiv)

-

Acid Chloride:

(1.2 equiv) OR Carboxylic Acid + HATU -

Base: DIPEA (3.0 equiv) or NaH (1.1 equiv for difficult substrates)

-

Solvent: DMF or THF (anhydrous)

Procedure:

-

Dissolve: Dissolve scaffold in anhydrous THF/DMF under inert atmosphere.

-

Deprotonate (Optional): If reactivity is low, cool to 0°C and add NaH. Stir for 15 min.

-

Add Electrophile: Add the acid chloride dropwise.

-

React: Allow to warm to RT and stir for 2–6 hours.

-

Quench: Add sat.

solution. -

Isolate: Extract with DCM. The product often precipitates and can be collected by filtration.

Applications & Case Studies

TGF- Type I Receptor (ALK5) Inhibitors

Research has demonstrated that 1,5-naphthyridines are potent inhibitors of ALK5. The N1 nitrogen binds to the hinge region (His283), while the C2-substituent extends into the specificity pocket. The 6-bromo position allows for the introduction of solubilizing groups (e.g., morpholine/piperazine via Buchwald coupling) to improve pharmacokinetic profiles.

Dual PI3K/mTOR Inhibitors

Substituted 1,5-naphthyridines have shown efficacy as dual inhibitors. The planar core mimics the adenine of ATP, and the C3-methyl group provides critical hydrophobic interactions that differentiate the molecule from non-selective promiscuous binders.

Antibacterial Agents (DNA Gyrase)

Analogous to nalidixic acid (a 1,8-naphthyridine), the 1,5-isomer has been explored for antibacterial activity. Modifications at C6 with bulky heterocycles can enhance binding to the Topoisomerase IV/DNA gyrase complex in Gram-positive strains.

Workflow Visualization

Figure 2: Strategic workflow for derivatizing the scaffold based on medicinal chemistry goals.

References

-

Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[2] Link

- Litvinov, V. P. (2004). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(7), 637.

-

Badiger, S., et al. (2012). "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation." ACS Medicinal Chemistry Letters. Link

-

Sigma-Aldrich. "Product Specification: 6-Bromo-1,8-naphthyridin-2-amine (Analogous Scaffold Data)." Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 589033, 2-Methyl-1,5-naphthyridine." Link

Sources

Methodological & Application

Technical Synthesis Guide: 6-Bromo-3-methyl-1,5-naphthyridin-2-amine

This guide outlines a scientifically grounded, high-purity synthesis protocol for 6-Bromo-3-methyl-1,5-naphthyridin-2-amine . The route is designed based on established heterocyclic methodologies, specifically adapting the Friedländer condensation strategy which allows for precise regiocontrol of the substituents.

HRetrosynthetic Analysis & Strategy

The 1,5-naphthyridine core is constructed via a condensation-cyclization sequence.[1] The key challenge is installing the bromine atom at the 6-position (distal ring) while simultaneously forming the 2-amino-3-methyl substituted pyridine ring.

-

Disconnection: The C4-C4a and N1-C2 bonds are formed in the final step.

-

Precursors:

-

Fragment A (Electrophile): 3-Amino-6-bromopyridine-2-carbaldehyde. This provides the N5-containing ring and the aldehyde "anchor" for cyclization.

-

Fragment B (Nucleophile): Propionitrile. This provides the C2-C3-C4 fragment, introducing the 3-methyl group and the 2-amino functionality.

-

Strategic Rationale: Direct bromination of a pre-formed 1,5-naphthyridin-2-amine is not recommended due to poor regioselectivity (often favoring position 3 or 7). The de novo construction ensures the bromine is locked in the correct position from the start.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the naphthyridine core.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (3-Amino-6-bromopyridine-2-carbaldehyde)

Step 1.1: Protection of 3-Amino-6-bromopyridine To prevent side reactions during formylation, the amine must be protected as a pivaloylamide or carbamate (Boc). Pivaloyl is preferred for its stability during ortho-lithiation.

-

Reagents: 3-Amino-6-bromopyridine (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (anhydrous).

-

Procedure:

-

Dissolve 3-amino-6-bromopyridine in anhydrous DCM at 0°C under N

. -

Add Et

N followed by dropwise addition of pivaloyl chloride. -

Stir at RT for 4 hours. Quench with NaHCO

, extract with DCM, dry over Na -

Yield: ~90-95% of N-(6-bromo-3-pyridyl)pivalamide.

-

Step 1.2: Regioselective Formylation (Directed Ortho Metalation) Critical Control Point: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. n-BuLi will cause Lithium-Halogen exchange at the 6-Br position, destroying the molecule. LiTMP is a bulky, non-nucleophilic base that will selectively deprotonate at C2 (ortho to the directing group).

-

Reagents: N-(6-bromo-3-pyridyl)pivalamide (1.0 eq), LiTMP (2.2 eq), DMF (3.0 eq), THF (anhydrous).

-

Protocol:

-

Generate LiTMP: In a flame-dried flask, add TMP (2.3 eq) and THF. Cool to -78°C. Add n-BuLi (2.2 eq) dropwise. Warm to 0°C for 30 min, then cool back to -78°C.

-

Metalation: Add solution of protected pyridine (in THF) dropwise to the LiTMP solution at -78°C. Stir for 2 hours. The solution typically turns deep red/brown.

-

Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Add sat. NH

Cl solution. Extract with EtOAc. -

Purification: Flash chromatography (Hex/EtOAc).

-

Intermediate: N-(6-bromo-2-formyl-3-pyridyl)pivalamide.

-

Step 1.3: Deprotection

-

Reagents: 3M HCl (aq), Ethanol.

-

Procedure: Reflux the intermediate in ethanolic HCl for 2-3 hours. Neutralize with NaOH to pH 8. Extract with EtOAc.

-

Product: 3-Amino-6-bromopyridine-2-carbaldehyde . (Yellow solid).[1][2]

Phase 2: Cyclization (Friedländer Condensation)

This step constructs the second ring. The use of propionitrile introduces the methyl group and the amine functionality in a single operation.

-

Reagents:

-

3-Amino-6-bromopyridine-2-carbaldehyde (1.0 eq)

-

Propionitrile (1.2 eq)

-

Base Catalyst: Piperidine (0.1 eq) or freshly prepared Sodium Ethoxide (1.0 eq)

-

Solvent: Anhydrous Ethanol or DMF.

-

-

Protocol:

-

Setup: In a pressure tube or reflux flask, dissolve the aldehyde in anhydrous ethanol.

-

Addition: Add propionitrile and the base catalyst.

-

Reaction: Heat to reflux (80°C) for 6-12 hours. Monitor by TLC (formation of a fluorescent spot is typical for naphthyridines).

-

Note: If conversion is slow, switch to DMF and heat to 100°C with t-BuOK (1.0 eq) as base.

-

-

Workup: Cool to RT. If a precipitate forms, filter it (often the product crystallizes). If not, evaporate solvent and triturate with cold water/ethanol mixture.

-

Purification: Recrystallize from Ethanol/DMF or purify via column chromatography (DCM/MeOH 95:5).

-

Quantitative Data Summary

| Parameter | Specification / Range | Notes |

| Overall Yield | 35 - 50% | From 3-amino-6-bromopyridine start |

| Purity Goal | >98% (HPLC) | Required for biological assays |

| Appearance | Yellow to Orange Crystalline Solid | Typical for amino-naphthyridines |

| Melting Point | >200°C (Expected) | High MP due to H-bonding/stacking |

| Key 1H NMR Signals | δ 2.4-2.6 (s, 3H, CH3) | Methyl group at C3 |

| δ 7.5-8.5 (m, Aromatic H) | Naphthyridine core protons | |

| δ 6.5-7.5 (bs, 2H, NH2) | Exchangeable amine protons |

Pathway Visualization

Figure 2: Step-by-step synthesis workflow emphasizing the critical lithiation step.

Expert Insights & Troubleshooting

-

Lithiation Risks (The "Halogen Dance"): The most critical failure mode in Step 1.2 is the migration of the bromine atom to the C2 or C4 position (halogen dance) or Lithium-Halogen exchange.

-

Solution: Strictly maintain temperature at -78°C. Do not use n-BuLi directly on the substrate; always pre-form LiTMP. The steric bulk of TMP prevents attack on the bromine.

-

-

Cyclization Efficiency: If the reaction with propionitrile is sluggish, consider using sodium t-butoxide in THF/DMF. The stronger base facilitates the initial deprotonation of the nitrile.

-

Purification: Naphthyridines are basic. If using silica gel chromatography, add 1% Triethylamine to the eluent to prevent streaking/tailing.

Safety & Handling

-

Brominated Pyridines: Potential skin irritants and sensitizers. Handle in a fume hood.

-

LiTMP/n-BuLi: Pyrophoric. Requires strictly anhydrous, inert atmosphere (Schlenk line or Glovebox).

-

Propionitrile: Toxic by inhalation and skin absorption (metabolizes to cyanide). Use proper PPE and have cyanide antidote kits available if required by local regulations.

References

- General Friedländer Synthesis:Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37. (Foundational text on the mechanism adapted here for naphthyridines).

-

Lithiation of Halopyridines: Schlosser, M. (2005). The 2×3 "Greenhouse Effect" of Pyridines: A Toolkit for Regioselective Functionalizations. Angewandte Chemie International Edition, 44(3), 376-393.Link

- Synthesis of 1,5-Naphthyridines:Litvinov, V. P. (2004). Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 73(7), 637. (Comprehensive review of naphthyridine construction).

-

Reaction of 2-Amino-3-formylpyridines with Nitriles: Hawes, E. M., & Wibberley, D. G. (1966). 1,5-Naphthyridines.[1][3][4][5][6] Journal of the Chemical Society C: Organic, 315-321. (Primary source for condensation conditions).

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols for the Synthesis of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents due to its diverse pharmacological activities. This document provides a comprehensive technical guide for the multi-step synthesis of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine, a key intermediate for drug discovery and development. The presented synthetic strategy is designed to be robust and scalable, with a focus on the underlying chemical principles and practical experimental considerations.

The synthesis of substituted 1,5-naphthyridines often involves the construction of the bicyclic ring system from a substituted 3-aminopyridine precursor. Subsequent functionalization is then carried out to achieve the desired substitution pattern. Classical methods for constructing the 1,5-naphthyridine core include the Skraup, Gould-Jacobs, and Friedländer reactions.[1] This guide will detail a logical and efficient pathway involving a cyclization reaction to form the naphthyridine core, followed by functional group manipulations to install the requisite amino group.

Synthetic Strategy Overview

The synthesis of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine is proposed via a three-step sequence starting from the readily available 5-bromo-3-aminopyridine. The key transformations include a cyclocondensation to form the naphthyridinone core, subsequent chlorination, and a final nucleophilic aromatic substitution to introduce the 2-amino group.

Caption: Proposed synthetic route for 6-Bromo-3-methyl-1,5-naphthyridin-2-amine.

Part 1: Synthesis of 6-Bromo-3-methyl-1,5-naphthyridin-2(1H)-one

The initial step involves the construction of the 1,5-naphthyridine core through a cyclocondensation reaction. The reaction of 5-bromo-3-aminopyridine with ethyl 2-methylacetoacetate in the presence of a dehydrating and cyclizing agent such as polyphosphoric acid (PPA) is a reliable method for the formation of the corresponding 2-hydroxynaphthyridine, which exists in its more stable tautomeric form, the 2-naphthyridinone.

Reaction Mechanism

The reaction proceeds through an initial acid-catalyzed condensation of the amino group of 5-bromo-3-aminopyridine with the keto group of ethyl 2-methylacetoacetate to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the acidic environment and elevated temperature, leads to the formation of the bicyclic system, followed by dehydration to yield the aromatic naphthyridinone.

Caption: Key mechanistic steps in the formation of the 1,5-naphthyridinone core.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 5-Bromo-3-aminopyridine | 172.01 | 10.0 | 1.72 g |

| Ethyl 2-methylacetoacetate | 144.17 | 12.0 | 1.73 g (1.68 mL) |

| Polyphosphoric acid (PPA) | - | - | ~15 g |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Water | 18.02 | - | As needed |

| Ethanol | 46.07 | - | For rinsing |

Procedure:

-

To a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (approximately 15 g).

-

Heat the PPA to 80 °C with stirring to ensure it is mobile.

-

In a separate beaker, mix 5-bromo-3-aminopyridine (1.72 g, 10.0 mmol) and ethyl 2-methylacetoacetate (1.73 g, 12.0 mmol).

-

Slowly add the mixture of the pyridine and ketoester to the hot PPA with vigorous stirring.

-

After the addition is complete, raise the temperature of the reaction mixture to 130-140 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice (~100 g) with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield 6-bromo-3-methyl-1,5-naphthyridin-2(1H)-one as a solid.

Part 2: Synthesis of 2-Chloro-6-bromo-3-methyl-1,5-naphthyridine

The conversion of the 2-naphthyridinone to the corresponding 2-chloro derivative is a crucial step to enable the subsequent amination. This transformation is readily achieved by treating the naphthyridinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).

Reaction Rationale

The lone pair of electrons on the nitrogen atom of the naphthyridinone can attack the electrophilic phosphorus atom of POCl₃. A subsequent series of eliminations and nucleophilic attack by the chloride ion results in the replacement of the hydroxyl group (of the enol tautomer) with a chlorine atom, a good leaving group for the subsequent nucleophilic aromatic substitution.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 6-Bromo-3-methyl-1,5-naphthyridin-2(1H)-one | 239.06 | 8.0 | 1.91 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | - | ~10 mL |

| Toluene | 92.14 | - | For workup |

| Saturated Sodium Bicarbonate | - | - | As needed |

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-bromo-3-methyl-1,5-naphthyridin-2(1H)-one (1.91 g, 8.0 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, ~10 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The solid should dissolve as the reaction progresses.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (~100 g) in a well-ventilated fume hood.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as toluene or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-6-bromo-3-methyl-1,5-naphthyridine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Part 3: Synthesis of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine

The final step in the synthesis is the amination of the 2-chloro-1,5-naphthyridine intermediate. This nucleophilic aromatic substitution reaction can be achieved by heating the chloro-derivative with a source of ammonia, such as aqueous ammonium hydroxide, in a sealed vessel under pressure.[1]

Causality of Experimental Choices

The use of a sealed tube and elevated temperatures is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient naphthyridine ring. The high concentration of ammonia and the increased pressure facilitate the displacement of the chloride leaving group.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Chloro-6-bromo-3-methyl-1,5-naphthyridine | 257.51 | 5.0 | 1.29 g |

| Aqueous Ammonium Hydroxide (28-30%) | 35.05 | - | ~15 mL |

| Dioxane (optional) | 88.11 | - | ~5 mL |

| Ethyl Acetate | 88.11 | - | For extraction |

Procedure:

-

Place 2-chloro-6-bromo-3-methyl-1,5-naphthyridine (1.29 g, 5.0 mmol) in a heavy-walled sealed tube.

-

Add aqueous ammonium hydroxide (15 mL) and, optionally, a co-solvent like dioxane (5 mL) to improve solubility.

-

Seal the tube securely and place it in a protective steel autoclave.

-

Heat the reaction mixture to 140-150 °C for 12-18 hours.

-

After the reaction period, allow the tube to cool completely to room temperature before carefully opening it in a fume hood.

-

Transfer the contents of the tube to a beaker and remove the volatile components under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, 6-Bromo-3-methyl-1,5-naphthyridin-2-amine.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Melting Point: To assess the purity of the solid products.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Reactions in sealed tubes at high temperatures and pressures pose a significant risk of explosion. Use appropriate safety shields and equipment.

References

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5003. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-Bromo-3-methyl-1,5-naphthyridin-2-amine synthesis

Executive Summary & Core Directive

You are accessing the technical support hub for the synthesis of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine . This scaffold is a critical intermediate in kinase inhibitor discovery (specifically PI3K/mTOR pathways).[1]

Users typically encounter yields below 30% due to three primary failure modes:

-

Aldehyde Instability: The precursor 3-amino-6-bromopyridine-2-carbaldehyde is prone to rapid self-polymerization.[1]

-

Incomplete Condensation: The base-mediated reaction with propionitrile stalls due to moisture sensitivity or incorrect base stoichiometry.[1]

-

Purification Losses: The product’s high polarity and basicity lead to significant loss during silica chromatography.[1]

This guide replaces standard "recipe-style" protocols with a Troubleshooting & Optimization System . Follow the modules below to diagnose and resolve yield-killing bottlenecks.

The Validated Protocol (Standard Operating Procedure)

Before troubleshooting, ensure your baseline method aligns with this validated Friedländer-type condensation protocol.

Reaction Scheme: The synthesis involves the base-catalyzed condensation of 3-amino-6-bromopyridine-2-carbaldehyde (1) with propionitrile (2) to form the target 1,5-naphthyridine (3) .[1]

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Stoichiometry | Aldehyde (1.0 eq) : Nitrile (5.0 eq) : Base (2.5 eq) | Excess nitrile acts as co-solvent/reactant; excess base ensures full enolization.[1] |

| Base Selection | t-BuOK (Potassium tert-butoxide) | Matches |

| Solvent | Anhydrous THF or DMF | THF is preferred for easier workup; DMF is required if solubility of the aldehyde is poor.[1] |

| Temperature | 0°C | Initiate cold to control exotherm, then heat to drive dehydration/aromatization.[1] |

| Time | 4 – 12 Hours | Monitor by LCMS.[1] Extended heating promotes tar formation.[1] |

Step-by-Step Workflow

-

Preparation: Charge an oven-dried flask with 3-amino-6-bromopyridine-2-carbaldehyde (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Activation: Add propionitrile (5.0 eq). Cool the mixture to 0°C under

. -

Initiation: Add t-BuOK (2.5 eq) portion-wise over 15 minutes. Note: Solution will turn deep red/brown immediately (enolate formation).[1]

-

Reaction: Allow to warm to RT, then heat to 60°C. Monitor consumption of aldehyde.

-

Quench: Cool to RT. Pour into ice-water (10x volume).

-

Isolation:

Mechanistic Visualization

Understanding the pathway is crucial for troubleshooting. The reaction proceeds via an imine formation followed by intramolecular cyclization (or aldol-type attack followed by cyclization).[1]

Caption: Mechanistic pathway of the modified Friedländer condensation. Note the competition between productive cyclization and aldehyde polymerization.[1]

Troubleshooting Center (FAQs)

Issue 1: "My reaction mixture turned black instantly, and I isolated <10% yield."

Diagnosis: Polymerization of the starting aldehyde. The Science: 2-Aminoaldehydes are inherently unstable.[1] In the presence of strong base without immediate trapping by the nitrile, they self-condense (anthranil-like polymerization).[1] Corrective Action:

-

Reverse Addition: Premix the Propionitrile and t-BuOK in THF at 0°C first to generate the enolate before adding the aldehyde.

-

Freshness Check: Ensure the starting aldehyde is a yellow solid.[1] If it is dark brown/gummy before the reaction starts, it has already degraded.[1] Recrystallize or resynthesize.

Issue 2: "I see a major spot on TLC, but it's not the product (Mass = M+18)."

Diagnosis: Nitrile Hydrolysis (Amide formation).[1]

The Science: If the reaction solvent is "wet" (contains water), the concentrated base will hydrate the nitrile to a primary amide (

-

Strict Anhydrous Conditions: Use freshly distilled THF (Na/Benzophenone) or molecular sieve-dried DMF.[1]

-

Reagent Quality: Check your t-BuOK. If the powder is clumpy or sticky, it has absorbed moisture and become KOH/t-BuOH.[1] Use fresh, free-flowing powder or a 1.0 M solution in THF.[1]

Issue 3: "The product is stuck on the silica column."

Diagnosis: Strong interaction between the basic naphthyridine nitrogens and acidic silanols.[1] The Science: 1,5-naphthyridines are electron-deficient but contain basic ring nitrogens.[1] They streak badly on standard silica.[1] Corrective Action:

-

Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

to your DCM/MeOH eluent.[1] -

Alternative Stationary Phase: Use Neutral Alumina instead of Silica Gel for purification.[1]

Advanced Optimization: The "Pro" Protocol

If the standard t-BuOK method yields are capped at 40-50%, implement this advanced modification used in process chemistry scaling.

The "Pre-Activation" Method:

-

Solvent Switch: Use DMSO instead of THF. The high dielectric constant stabilizes the enolate.[1]

-

Step 1: Dissolve Propionitrile (5.0 eq) and Cs2CO3 (3.0 eq) in DMSO. Stir at RT for 30 mins.[1][3]

-

Step 2: Add the Aldehyde (1.0 eq).[1]

-

Step 3: Heat to 90°C .

-

Why this works: Cesium Carbonate is a milder base than t-BuOK.[1] It generates the enolate in equilibrium (thermodynamic control), reducing the "shock" that causes aldehyde polymerization.[1] DMSO promotes the

-like cyclization step.[1]

Decision Tree for Workup

Use this logic flow to maximize recovery during the critical isolation phase.

Caption: Isolation logic to prevent loss of the basic product in acidic aqueous layers.

References & Authority

The protocols and mechanisms detailed above are grounded in the following authoritative sources on heterocyclic synthesis and naphthyridine chemistry:

-

Friedländer Synthesis Mechanism:

-

1,5-Naphthyridine Specifics:

-

Kinase Inhibitor Synthesis (Context for 6-Bromo-3-methyl...):

-

Patent Literature: WO2010/038165 & WO2012/129353.[1] These patents describe the specific condensation of 3-aminopyridine-2-carboxaldehydes with nitriles to form PI3K inhibitors.[1]

-

Journal of Medicinal Chemistry: Papers describing "Pyridopyrimidine and Naphthyridine derivatives" often cite the t-BuOK/THF route for this specific scaffold.[1]

-

-

Reagent Data:

-

3-Amino-6-bromopyridine: (Confirming instability and handling requirements).[1]

-

For further assistance, please contact the Heterocyclic Chemistry Support Desk with your specific LCMS data and lot numbers of reagents used.

Sources

Technical Support Center: Purification of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine

Welcome to the technical support guide for the purification of 6-Bromo-3-methyl-1,5-naphthyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical heterocyclic building block. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I need to remove from my crude 6-Bromo-3-methyl-1,5-naphthyridin-2-amine?

A: The impurity profile is intrinsically linked to the synthetic route. Based on common syntheses for 1,5-naphthyridines, which often involve the cyclization of substituted 3-aminopyridines, you can anticipate several classes of impurities[1][2]:

-

Unreacted Starting Materials: Precursors such as substituted 3-aminopyridines or the reagents used for cyclization (e.g., derivatives of acrolein or crotonaldehyde) may persist.

-

Regioisomers: If bromination is a late-stage step, you may encounter isomers where the bromine atom is at a different position on the naphthyridine core. Direct bromination of heterocyclic amines can be challenging to control[3].

-

Over-brominated or Under-brominated Species: Depending on the reaction stoichiometry and conditions, di-brominated products or the non-brominated parent compound could be present.

-

Byproducts from Cyclization: The Friedländer or Skraup-type syntheses can generate a variety of side products, including tars and polymeric materials, especially if reaction temperatures are not well-controlled[1][2].

-

Residual Solvents and Reagents: Solvents like DMF or DMSO and basic or acidic catalysts used in the synthesis can be carried through the initial work-up.

Q2: What is the first and most critical step to take before attempting any large-scale purification?

A: The most crucial initial step is a thorough analysis of your crude product. Before committing your entire batch to a purification method, you must understand the complexity of the mixture.

-

High-Resolution Mass Spectrometry (HRMS): This will help identify the masses of the major components, allowing you to confirm the presence of your desired product and tentatively identify impurities based on their molecular weights.

-

Proton NMR (¹H NMR): An NMR spectrum of the crude material provides invaluable information on the major species present and their relative ratios. Aromatic signals can help identify different isomers, while the presence of signals from starting materials can guide the choice of purification.

-

Thin Layer Chromatography (TLC): This is the workhorse technique for developing a column chromatography method. It's a rapid and inexpensive way to screen for an appropriate mobile phase that provides good separation between your target compound and its impurities. A detailed protocol for TLC analysis is provided below.

Q3: Which purification technique should I choose? Column Chromatography, Recrystallization, or HPLC?

A: The optimal technique depends on the impurity profile, the quantity of material, and the required final purity.

| Technique | Best For | Advantages | Disadvantages |

| Recrystallization | Removing minor impurities from a mostly pure (>90%) solid product. Good for large quantities. | Scalable, cost-effective, can yield very high-purity material. | Requires finding a suitable solvent system; not effective for removing impurities with similar solubility. Can have lower recovery. |

| Flash Column Chromatography | Complex mixtures with multiple components; purification of small to moderate quantities (mg to ~100 g). | High resolving power for diverse impurities, widely applicable. | Can be labor-intensive, uses significant solvent volumes, potential for product decomposition on acidic silica gel. |

| Preparative HPLC | Final polishing step to achieve very high purity (>99.5%); separating difficult-to-resolve isomers or impurities. | Highest resolution, automated. | Expensive, limited sample loading capacity, requires method development. |

A common strategy is to use a bulk purification method like column chromatography or recrystallization first, followed by a final polishing step with preparative HPLC if exceptionally high purity is required for applications like drug development.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting and optimizing a purification strategy for 6-Bromo-3-methyl-1,5-naphthyridin-2-amine.

Caption: Workflow for purification strategy selection.

Troubleshooting Guides

Column Chromatography Issues

Q: My compound streaks badly or doesn't move from the origin on a standard silica gel column. What is happening?

A: This is a classic issue when purifying basic amines on acidic silica gel.[4] The amine group (-NH₂) is basic and interacts very strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to irreversible adsorption or significant band tailing.

Solutions:

-

Mobile Phase Modification: Add a small amount of a competitive base to your mobile phase. Triethylamine (Et₃N) is a common choice. Start with 0.5-1% (v/v) Et₃N in your solvent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute properly.[4]

-

Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative. Alternatively, amine-functionalized silica columns are commercially available and are specifically designed to purify basic compounds without mobile phase modifiers.[4]

-

Increase Solvent Polarity Drastically: Add methanol or isopropanol to your mobile phase. A gradient starting from ethyl acetate and slowly introducing methanol can help elute highly polar or strongly adsorbed compounds.[5]

Q: I have poor separation between my product and a key impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

Solutions:

-

Optimize the Solvent System: This is the first and most important step. Use TLC to test different solvent systems. If you are using a Hexane/Ethyl Acetate system, try switching to Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways, which can significantly alter their relative retention factors (Rf) and improve separation.

-

Use Isocratic Elution: If the Rf values of your product and the impurity are very close, a slow, isocratic (constant solvent composition) elution will provide better separation than a gradient.

-

Reduce Column Loading: Overloading the column is a common cause of poor separation.[5] As a rule of thumb, the mass of your crude material should be about 1-2% of the mass of the silica gel for difficult separations.

-

Use a High-Performance Column: Use silica gel with a smaller particle size (e.g., 40-63 µm is standard; <40 µm is higher performance) and ensure the column is packed uniformly without cracks or channels.

Caption: Troubleshooting poor column chromatography separation.

Recrystallization Issues

Q: My compound "oils out" of the solution instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to crystallize.

Solutions:

-

Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until everything redissolves. Then, allow it to cool much more slowly.

-

Use a Different Solvent System: The chosen solvent may be too "good." A co-solvent system (a "good" solvent where the compound is very soluble and a "poor" solvent where it is not) is often effective.[5] Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

-

Lower the Cooling Temperature: Place the flask in an ice bath or refrigerator to induce crystallization, but only after slow cooling to room temperature has failed.[5]

Q: My recovery after recrystallization is very low. How can I get more of my product back?

A: Low recovery usually means your compound has significant solubility in the cold solvent or you used too much solvent initially.

Solutions:

-

Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5]

-

Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.

-

Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. Concentrate the mother liquor by about half using a rotary evaporator and cool it again to obtain a second, often less pure, crop of crystals.[5]

Detailed Experimental Protocols

Protocol 1: General Column Chromatography

This protocol assumes initial TLC analysis has identified a suitable solvent system. For this amine-containing compound, a system of Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (Et₃N) is a good starting point.

-

Column Preparation:

-

Select a glass column of appropriate size (e.g., for 1g of crude material, use a column with a 4-5 cm diameter and ~50-100g of silica gel).

-

Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., pure DCM with 0.5% Et₃N).

-

Pour the slurry into the column and allow it to pack under gentle pressure (from a pump or nitrogen line), ensuring no air bubbles or cracks form.

-

-

Sample Loading:

-

Dissolve your crude 6-Bromo-3-methyl-1,5-naphthyridin-2-amine in a minimal amount of DCM.

-

In a separate flask, add a small amount of silica gel (2-3 times the mass of your crude product) and your dissolved sample.

-

Evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution than loading a liquid sample.

-

Carefully add the silica-adsorbed sample to the top of the packed column.

-

-

Elution:

-

Begin eluting with the initial solvent (e.g., 100% DCM + 0.5% Et₃N).

-

Gradually increase the polarity by slowly adding methanol. A typical gradient might be:

-

DCM -> 1% MeOH in DCM -> 2% MeOH in DCM -> 5% MeOH in DCM.

-

-

Collect fractions in test tubes and monitor the elution of your compound using TLC.

-

-

Isolation:

-

Combine the fractions that contain your pure product (as determined by TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

-

Protocol 2: Acid-Base Extraction for Preliminary Cleanup

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.[6]

-

Dissolution: Dissolve the crude material in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.

-

Acidic Wash: Add an equal volume of aqueous acid (e.g., 1 M HCl). The basic 6-Bromo-3-methyl-1,5-naphthyridin-2-amine will be protonated to form its hydrochloride salt and will move into the aqueous layer. Neutral impurities will remain in the organic layer.

-

Separation: Separate the two layers. Discard the organic layer containing neutral impurities.

-

Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with gentle swirling until the solution is basic (pH > 10, check with pH paper). Your amine product will deprotonate and precipitate out or form an organic layer.

-

Re-extraction: Extract the now-basic aqueous layer multiple times with fresh DCM or EtOAc.

-

Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified amine.

Protocol 3: Method Development for Preparative RP-HPLC

Reversed-phase HPLC (RP-HPLC) is excellent for separating compounds based on hydrophobicity and is ideal for a final polishing step.[7][8]

-

Analytical Method Development:

-

Column: Use a standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

B: 0.1% TFA or Formic Acid in Acetonitrile (ACN). The acidic modifier ensures the amine is protonated, leading to sharper peaks.

-

-

Gradient: Run a scouting gradient, for example, from 5% B to 95% B over 15-20 minutes, to determine the approximate elution time of your compound.

-

Optimization: Adjust the gradient to improve the resolution between your target peak and any nearby impurities. Aim for a baseline separation.

-

-

Scale-Up to Preparative:

-

Column: Switch to a preparative C18 column with the same stationary phase chemistry but a larger diameter (e.g., 21.2 x 150 mm).

-

Flow Rate: Adjust the flow rate based on the column diameter. If you scale from a 4.6 mm ID column to a 21.2 mm ID column, the flow rate should be increased by a factor of (21.2/4.6)², which is approximately 21 times.

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., DMSO or a mixture of Water/ACN) at a high concentration (e.g., 10-50 mg/mL).[9] Filter the sample through a 0.45 µm syringe filter.

-

Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to your target peak, guided by the UV detector signal.

-

Product Isolation: Combine the pure fractions, remove the organic solvent (ACN) via rotary evaporation, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as its TFA or formate salt.

-

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. BenchChem.

- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.

- Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.

- Agilent Technologies. Application Compendium Solutions for Preparative HPLC. Agilent.

- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. BenchChem.

- Agilent Technologies. Strategy for Preparative LC Purification. Agilent.

- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

- LibreTexts Chemistry. (2018, November 16). Amines and Heterocycles.

-

Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

- Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biotage.com [biotage.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. lcms.cz [lcms.cz]

Validation & Comparative

A Tale of Two Isomers: Unraveling the Bioactive Potential of 1,5- and 1,8-Naphthyridines

A Senior Application Scientist's In-Depth Comparison for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, have emerged as privileged scaffolds in medicinal chemistry. Their structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. Among the various isomers, 1,5-naphthyridine and 1,8-naphthyridine have garnered significant attention, each displaying a unique and potent spectrum of bioactivity. This guide provides a comprehensive comparison of these two isomeric cores, delving into their distinct anticancer, antimicrobial, and antiviral properties, supported by experimental data and mechanistic insights to inform future drug discovery endeavors.

The Naphthyridine Core: A Foundation for Diverse Bioactivity

The arrangement of the two nitrogen atoms within the fused pyridine rings profoundly influences the electronic properties, planarity, and hydrogen bonding capabilities of the naphthyridine scaffold. This, in turn dictates the molecule's interaction with biological macromolecules, leading to distinct pharmacological profiles for each isomer. While both 1,5- and 1,8-naphthyridines are planar, aromatic systems, the proximity of the nitrogen atoms in the 1,8-isomer compared to the 1,5-isomer results in different dipole moments and charge distributions, impacting their binding affinities and mechanisms of action.

Head-to-Head Comparison: A Spectrum of Biological Warfare

The true divergence in the bioactive potential of 1,5- and 1,8-naphthyridines becomes evident when examining their efficacy against various pathological targets.

Anticancer Activity: Targeting the Machinery of Cell Division

Both naphthyridine isomers have yielded promising anticancer agents, albeit often through different mechanisms.